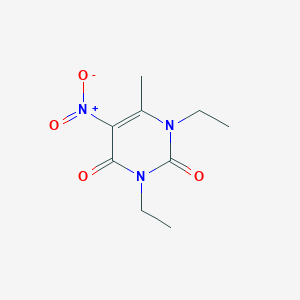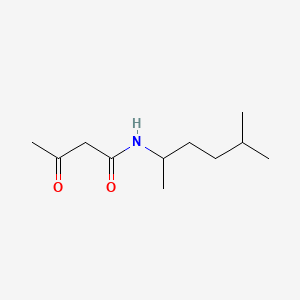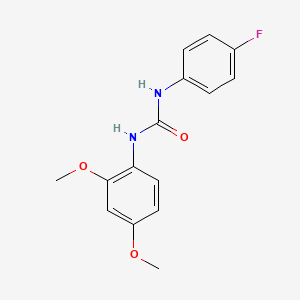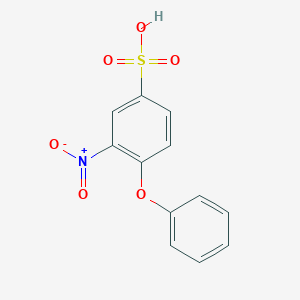
3-Methylphenyl propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenyl propylcarbamate is a chemical compound with the molecular formula C₁₀H₁₂NO₂. It belongs to the carbamate class of compounds. The compound’s structure consists of a phenyl ring (substituted with a methyl group) attached to a propylcarbamate functional group.
Vorbereitungsmethoden
a. Synthetic Routes:
The synthetic preparation of 3-Methylphenyl propylcarbamate involves the reaction of 3-methylphenol (also known as meta-cresol) with propyl isocyanate. The reaction proceeds as follows:
3-Methylphenol+Propyl isocyanate→3-Methylphenyl propylcarbamate
b. Reaction Conditions:
The reaction typically occurs under mild conditions, with the reactants mixed in an appropriate solvent (such as dichloromethane or toluene). The reaction temperature and time may vary depending on the specific synthetic protocol.
c. Industrial Production:
This compound is not commonly produced on an industrial scale. Its use is primarily in research and specialized applications.
Analyse Chemischer Reaktionen
3-Methylphenyl propylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate functional group can be hydrolyzed to yield 3-methylphenol and propylamine.
Esterification: The compound can react with acid chlorides or anhydrides to form esters.
Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions for these reactions depend on the specific transformation. Major products include derivatives of 3-methylphenol and propylamine.
Wissenschaftliche Forschungsanwendungen
3-Methylphenyl propylcarbamate finds limited applications due to its specialized nature. Some areas of interest include:
Biological Research: It may serve as a substrate or inhibitor in enzymatic studies.
Medicinal Chemistry: Researchers explore its potential as a prodrug or targeting moiety.
Pesticide Chemistry: Carbamates are known for their insecticidal properties.
Wirkmechanismus
The compound’s mechanism of action likely involves its conversion to 3-methylphenol and propylamine. These metabolites may interact with cellular targets, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
3-Methylphenyl propylcarbamate is unique due to its specific substitution pattern. Similar compounds include other carbamates, such as phenyl N-propylcarbamate and phenyl N-methylcarbamate.
Remember that while this compound has intriguing properties, its practical applications remain niche Researchers continue to explore its potential in various fields
Eigenschaften
CAS-Nummer |
60249-27-6 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(3-methylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-3-7-12-11(13)14-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
SGUARVAWHMLPSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)OC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)


![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)




![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)



